

¹H NMR spectrum of 4-**iodo-2-methoxypyridine**

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Compound of Interest

Compound Name: **4-*iodo-2-methoxypyridine***
Cat. No.: **B1316693**

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Molecular Structure and Proton Environment

4-*iodo-2-methoxypyridine* (C_6H_6INO) is a substituted pyridine derivative. The pyridine ring contains three aromatic protons at positions 3, 5, and 6, and the methoxy group at position 2 contributes three methyl protons. The iodine atom at position 4 significantly influences the electronic environment of the neighboring protons.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-*iodo-2-methoxypyridine*** was recorded on a 400 MHz spectrometer using deuterated chloroform ($CDCl_3$) as the solvent. The quantitative data is summarized in the table below.

Signal Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Integration
-OCH ₃	3.86	Singlet (s)	-	3H
H-3, H-5	7.12 - 7.16	Multiplet (m)	-	2H
H-6	7.79	Doublet (d)	5.6	1H

Table 1: ¹H NMR Data for **4-*iodo-2-methoxypyridine*** in $CDCl_3$ at 400 MHz.[1]

Spectral Interpretation

The spectrum displays three distinct signals corresponding to the different proton environments in the molecule.

- Methoxy Protons (-OCH₃): A sharp singlet is observed at 3.86 ppm, integrating to three protons. This signal is characteristic of the methyl protons of the methoxy group, which are not coupled to any other protons.
- Aromatic Protons (H-3, H-5, H-6):
 - The signal furthest downfield at 7.79 ppm corresponds to the proton at position 6 (H-6).^[1] It appears as a doublet with a coupling constant of $J = 5.6$ Hz, which is a typical value for ortho-coupling between H-5 and H-6 in a pyridine ring.
 - A complex multiplet observed between 7.12 and 7.16 ppm integrates to two protons.^[1] This signal arises from the overlapping resonances of the protons at positions 3 (H-3) and 5 (H-5). H-5 is expected to be a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3. H-3 would appear as a doublet due to meta-coupling with H-5. The overlap of these patterns results in the observed multiplet.

Experimental Protocol

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of **4-iodo-2-methoxypyridine**.

Objective: To obtain a high-resolution ¹H NMR spectrum of **4-iodo-2-methoxypyridine** for structural confirmation.

Materials and Equipment:

- **4-iodo-2-methoxypyridine** sample
- Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
- 5 mm NMR tube
- 400 MHz NMR Spectrometer (e.g., Bruker Avance III or similar)
- Pipettes and vial

Procedure:

- Sample Preparation: Approximately 5-10 mg of the **4-iodo-2-methoxypyridine** sample was accurately weighed and dissolved in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: The resulting solution was transferred into a 5 mm NMR tube.
- Spectrometer Setup: The NMR tube was placed in the spectrometer's autosampler or manually inserted into the magnet.
- Data Acquisition: The spectrometer was tuned and shimmed on the sample to ensure a homogeneous magnetic field. The ^1H NMR spectrum was acquired at a proton frequency of 400 MHz.^[1] Standard acquisition parameters were used, including a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) was processed using an appropriate software package (e.g., MestReNova, TopSpin). Processing steps included Fourier transformation, phase correction, and baseline correction. The chemical shifts were referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm) or internal TMS ($\delta = 0.00$ ppm).

Visualization

The structural assignment of the protons in **4-iodo-2-methoxypyridine** is illustrated in the following diagram.

Caption: Structure of **4-iodo-2-methoxypyridine** with proton assignments.

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References

- 1. 4-IODO-2-METHOXYPYRIDINE | 98197-72-9 [chemicalbook.com]
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